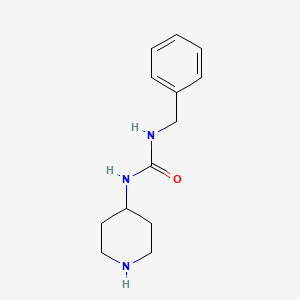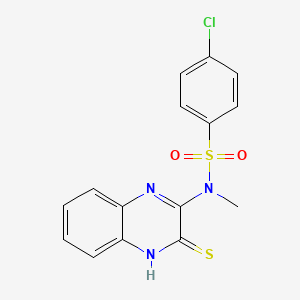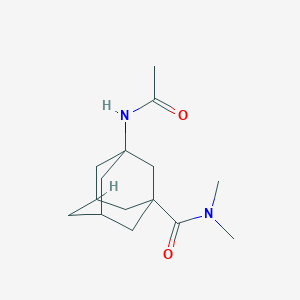
3-acetamido-N,N-dimethyladamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetamido-N,N-dimethyladamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in the treatment of Alzheimer's disease and other related disorders. Memantine is a synthetic compound that was first synthesized in the 1960s by Eli Lilly and Company.
作用機序
3-acetamido-N,N-dimethyladamantane-1-carboxamide works by binding to the NMDA receptor channel in a non-competitive manner. This means that it binds to a site on the receptor that is distinct from the glutamate binding site. By binding to the receptor channel, this compound prevents the overactivation of the receptor by glutamate, which can cause excitotoxicity and neuronal damage. This compound also modulates the activity of other neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to improve cognitive function in patients with Alzheimer's disease and other related disorders. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have a positive effect on neuronal plasticity, promoting the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using 3-acetamido-N,N-dimethyladamantane-1-carboxamide in lab experiments is its ability to block NMDA receptors in a non-competitive manner. This makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory. This compound is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. One limitation of using this compound in lab experiments is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are a number of future directions for research on 3-acetamido-N,N-dimethyladamantane-1-carboxamide. One area of research is the development of new compounds that target the NMDA receptor in a more specific manner. Another area of research is the use of this compound in combination with other drugs to treat neurodegenerative diseases. There is also ongoing research on the use of this compound in the treatment of other conditions, such as depression, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of this compound use, particularly in elderly populations.
合成法
3-acetamido-N,N-dimethyladamantane-1-carboxamide is synthesized from 1-adamantylamine, which is reacted with dimethylamine and acetic anhydride to form 1-adamantyl-N,N-dimethylacetamide. The resulting compound is then reacted with ammonium hydroxide to form this compound. The synthesis method of this compound is relatively simple and cost-effective, making it a popular compound for research purposes.
科学的研究の応用
3-acetamido-N,N-dimethyladamantane-1-carboxamide is widely used in scientific research due to its ability to block NMDA receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, this compound can prevent the overactivation of glutamate receptors, which is associated with the progression of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
3-acetamido-N,N-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(18)16-15-7-11-4-12(8-15)6-14(5-11,9-15)13(19)17(2)3/h11-12H,4-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHBYLNFAWAEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

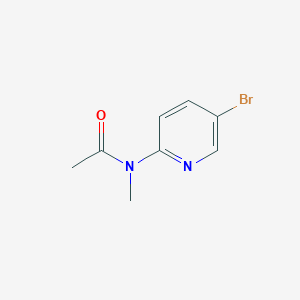
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
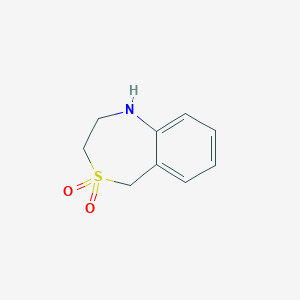
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)


methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
